Structural Elucidation and NMR Chemical Shift Mapping of 1,8-Dioxaspiro[5.5]undecan-4-ol
Structural Elucidation and NMR Chemical Shift Mapping of 1,8-Dioxaspiro[5.5]undecan-4-ol
An in-depth technical guide on the structural elucidation and nuclear magnetic resonance (NMR) spectroscopic analysis of 1,8-dioxaspiro[5.5]undecan-4-ol.
Executive Summary
The structural elucidation of complex spirocyclic ethers requires a rigorous, first-principles approach to Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike classic spiroacetals (e.g., insect pheromones like 1,7-dioxaspiro[5.5]undecane), 1,8-dioxaspiro[5.5]undecan-4-ol presents a unique mono-anomeric spiro center. This whitepaper provides researchers and drug development professionals with a definitive guide to predicting, acquiring, and assigning the NMR chemical shifts for this molecule. By bridging conformational dynamics with advanced 2D NMR workflows, this guide establishes a self-validating framework for unambiguous stereochemical assignment.
Conformational Dynamics and Stereochemical Logic
To accurately interpret the NMR spectra of 1,8-dioxaspiro[5.5]undecan-4-ol, one must first understand the causality behind its electronic environment. The molecule consists of two fused tetrahydropyran-like rings:
-
Ring A: Contains an oxygen at position 1 (O1) and a hydroxyl group at position 4 (C4-OH).
-
Ring B: Contains an oxygen at position 8 (O8), which is β to the spiro carbon (C6).
The Mono-Anomeric Spiro Center
In true spiroacetals, such as 1,7-dioxaspiro[5.5]undecane-4,5-diol, the spiro carbon (C6) is bonded to two oxygen atoms. This double anomeric effect highly deshields the carbon, pushing its 13 C resonance to approximately 98.4 ppm[1].
Conversely, 1,8-dioxaspiro[5.5]undecan-4-ol is a mono-oxygenated spiro-ether. The C6 spiro center is bonded to only one oxygen (O1) and three carbons (C5, C7, C11). This fundamental structural difference shifts the expected resonance significantly upfield to the ~74.5 ppm range. Understanding this distinction is critical; misidentifying the C6 shift is the most common point of failure in spirocyclic structural assignments[2]. Furthermore, the relationship between torsional strain and chemical shifts in spiro systems dictates that axial/equatorial preferences directly influence the local electronic environment, necessitating precise 2D NMR mapping[3].
Logic tree for assigning C4-OH stereochemistry using J-coupling and NOE data.
Predictive NMR Data & Spectral Signatures
Based on empirical rules for tetrahydropyrans and spiro-ethers, we can construct a highly accurate predictive model for the 1 H and 13 C NMR chemical shifts of 1,8-dioxaspiro[5.5]undecan-4-ol.
Key Diagnostic Features:
-
Isolated Spin System at C7: Because C7 is flanked by the quaternary spiro carbon (C6) and an oxygen (O8), its protons ( H7 ) do not couple with any adjacent carbon-bound protons. They will appear as a distinct AB doublet system (geminal coupling only, J≈11.0 Hz).
-
C4-OH Splitting: The multiplicity of H4 reveals the stereochemistry of the hydroxyl group. An axial proton (equatorial OH) will show large trans-diaxial couplings ( J≈11.0 Hz) to the axial protons of C3 and C5.
Table 1: Predicted 1 H and 13 C NMR Chemical Shifts (in CDCl 3 )
| Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & J (Hz) | Key HMBC Correlations |
| C1 / O1 | - | - | - | - |
| C2 | 62.1 | 3.65 (eq), 3.40 (ax) | ddd (11.5, 4.5, 2.0), td (11.5, 2.5) | C3, C6 |
| C3 | 38.4 | 1.85 (eq), 1.50 (ax) | m, q (11.5) | C2, C4 |
| C4 | 67.8 | 3.90 (ax)* | tt (11.0, 4.5) | C2, C3, C5, C6 |
| C5 | 42.3 | 1.95 (eq), 1.45 (ax) | dt (12.0, 4.0), t (12.0) | C3, C4, C6, C7 |
| C6 (spiro) | 74.5 | - | - | - |
| C7 | 69.2 | 3.75 (eq), 3.55 (ax) | d (11.0), d (11.0) | C6, C8, C11 |
| C8 / O8 | - | - | - | - |
| C9 | 64.3 | 3.80 (eq), 3.45 (ax) | m, td (11.5, 2.5) | C7, C10 |
| C10 | 26.5 | 1.70 (m) | m | C9, C11 |
| C11 | 32.1 | 1.80 (eq), 1.35 (ax) | m, td (12.5, 4.5) | C6, C7, C10 |
*Assuming an equatorial hydroxyl group, placing H4 in the axial position.
Experimental Protocols for NMR Acquisition & Assignment
To ensure scientific integrity, the spectroscopic analysis of spiro-compounds must follow a self-validating workflow. Stereochemical assignment relies heavily on NOESY correlations and J-coupling analysis, mirroring established protocols for complex spiroacetal systems[4]. The following protocol guarantees unambiguous structural elucidation.
Step 1: Sample Preparation and Standardization
-
Procedure: Dissolve 15–20 mg of highly purified 1,8-dioxaspiro[5.5]undecan-4-ol in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: High concentration is required for adequate 13 C signal-to-noise ratio, but excessive concentration can cause intermolecular hydrogen bonding via the C4-OH, which broadens the hydroxyl proton signal and shifts it downfield.
-
Self-Validation Checkpoint: Acquire a preliminary 1D 1 H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the magnet (Z1, Z2, Z3) before proceeding. Poor homogeneity will obscure the critical H4 multiplet splitting.
Step 2: 1D 13 C Acquisition
-
Procedure: Acquire the 13 C spectrum at 100 MHz (or higher) using a standard proton-decoupled sequence (e.g., zgpg30). Set the relaxation delay (D1) to 3.0 seconds.
-
Causality: The quaternary spiro carbon (C6) lacks attached protons, resulting in a significantly longer T1 relaxation time. A standard 1.0s delay will cause the C6 signal to vanish into the baseline.
-
Self-Validation Checkpoint: Evaluate the Signal-to-Noise Ratio (SNR) of the peak at ~74.5 ppm. If SNR < 10, increase the Number of Scans (NS) or extend D1 to 5.0 seconds.
Step 3: 2D HSQC and HMBC Mapping
-
Procedure: Run a multiplicity-edited HSQC to separate CH/CH 3 (positive phase) from CH 2 (negative phase) groups. Follow with an HMBC optimized for long-range couplings ( nJCH=8 Hz).
-
Causality: The HMBC is the only way to definitively bridge Ring A and Ring B. You must observe cross-peaks from H5 (Ring A) and H7 (Ring B) to the shared C6 spiro carbon.
-
Self-Validation Checkpoint: If the H7→C6 cross-peak is missing, the specific spiro-coupling constant may be smaller than average. Re-run the HMBC optimized for nJCH=5 Hz.
Step 4: NOESY for Stereochemical Mapping
-
Procedure: Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 300–500 ms.
-
Causality: Through-space correlations will confirm the chair conformation. If the C4-OH is equatorial, the axial H4 will show strong NOE cross-peaks to the syn-axial protons at C2 and C6 (though C6 has no protons, look for interactions with the axial proton of C5).
Self-validating 2D NMR workflow for spirocyclic ether structural elucidation.
References
- Brimble MA, Johnston AD. "[4R,5R,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol". Molecules. 1997.
- Cameron et al. "Stereoselective synthesis and stereochemistry of seven isomeric spiroacetal structures based on the C17–C28 fragment". ARKIVOC. 2001.
- "Correlation between 13C and 17O chemical shifts and torsional strain in spiroacetals".
- "Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques". BenchChem.
